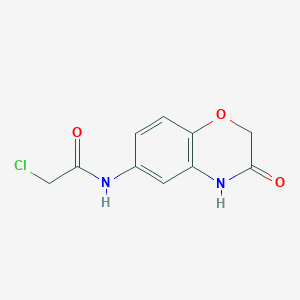

2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Description

2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide (CAS: 496056-85-0) is a heterocyclic acetamide derivative featuring a 1,4-benzoxazin-3-one scaffold substituted with a chloroacetamide group at position 4. Its molecular formula is C₁₀H₉ClN₂O₃, with a molecular weight of 240.64 g/mol . The compound serves as a versatile intermediate in medicinal and agrochemical research due to its reactive chloroacetamide moiety and fused benzoxazine ring, which enables diverse functionalization.

Properties

IUPAC Name |

2-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-4-9(14)12-6-1-2-8-7(3-6)13-10(15)5-16-8/h1-3H,4-5H2,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGISEVSUCGRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

Introduction of the Chloro Group: Chlorination of the benzoxazine intermediate can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The final step involves the acylation of the chlorinated benzoxazine with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its structural similarity to known pharmacophores. Key areas of research include:

- Anticancer Activity : Preliminary studies indicate that derivatives of benzoxazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties : Research has shown that compounds containing the benzoxazine structure can possess significant antimicrobial activity. This has implications for developing new antibiotics or antifungal agents .

Agricultural Sciences

The compound is being investigated for its potential use as a pesticide or herbicide:

- Herbicidal Activity : Studies suggest that benzoxazine derivatives can inhibit the growth of certain weeds. This property can be exploited in developing environmentally friendly herbicides .

- Plant Growth Regulation : Some compounds in this class have been found to influence plant growth positively, suggesting potential applications in agricultural biostimulants .

Material Sciences

The unique chemical properties of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide open avenues for applications in material sciences:

- Polymer Chemistry : The compound's ability to participate in polymerization reactions makes it a candidate for synthesizing novel materials with specific properties, such as improved thermal stability or mechanical strength .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to structurally related derivatives below, focusing on substituent variations, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Primary Applications | References |

|---|---|---|---|---|---|

| 2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide | C₁₀H₉ClN₂O₃ | 240.64 | Chloroacetamide at position 6 | Intermediate for RORγ modulators, agrochemicals | |

| 2-Chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide | C₁₀H₈ClN₃O₅ | 285.64 | Nitro group at position 7 | Lab-scale scaffold for drug discovery | |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | Methoxymethyl and diethylphenyl groups | Herbicide (chloroacetamide class) | |

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | C₂₇H₂₆N₃O₃ | 440.52 | Piperidinylphenylmethyl side chain | RORγ modulator for autoimmune diseases | |

| Balcinrenone | C₂₀H₁₈FN₃O₅ | 399.38 | Fluorine at position 7, additional benzoxazin ring | Investigational drug (mineralocorticoid receptor modulation) |

Substituent Effects on Reactivity and Bioactivity

- This modification is associated with applications in high-throughput drug screening .

- Alachlor Analogs : Substitution with bulky alkyl groups (e.g., diethylphenyl in alachlor) improves lipid solubility, enhancing herbicidal activity by facilitating membrane penetration .

- RORγ Modulator (Patent Compound) : The piperidinylphenylmethyl side chain introduces steric bulk and lipophilicity, critical for binding to the RORγ nuclear receptor. This highlights the importance of side-chain engineering in therapeutic targeting .

Commercial and Research Relevance

- Supplier Availability : The parent compound and its nitro derivative are listed by multiple suppliers (), indicating their demand as building blocks.

- Patent Activity: The 2019 patent () underscores the scaffold’s relevance in developing immunomodulators, with structural analogs showing promise in preclinical studies.

Biological Activity

2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 318.76 g/mol

- SMILES Notation : Clc1ccc2OCC(=O)N(c2c1C(=O)N)C(=O)C

Biological Activity Overview

The biological activity of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide has been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the in vitro activity of several synthesized compounds derived from benzoxazines against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and MIAPACA (pancreatic). The results showed that certain derivatives exhibited IC values lower than standard chemotherapeutics, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of Benzoxazine Derivatives

| Compound ID | Cell Line | IC (µM) | Activity Level |

|---|---|---|---|

| 8g | HeLa | 10 | High |

| 8i | MDA-MB-231 | 15 | Moderate |

| Control | MIAPACA | >50 | Low |

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In a study involving molecular docking simulations with cyclooxygenase enzymes (COX-1 and COX-2), it was found that 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide binds effectively to these enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). In vivo models demonstrated significant analgesic activity compared to standard NSAIDs like diclofenac .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in inflammatory pathways and cell proliferation. The docking studies indicated a strong binding affinity to COX enzymes, which play a crucial role in prostaglandin synthesis. By inhibiting these enzymes, the compound may reduce inflammation and pain .

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazine derivatives:

- Case Study on Anticancer Activity : A recent study evaluated the efficacy of various benzoxazine derivatives on neuroblastoma cell lines. The findings indicated that compounds similar to 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Case Study on Anti-inflammatory Properties : In an animal model assessing pain relief, the compound demonstrated significant analgesic effects comparable to established NSAIDs. The study utilized various pain models to confirm its efficacy .

Q & A

Q. What are common synthetic routes for 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves reacting 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include:

Reagent Mixing : Combine the amine derivative with chloroacetyl chloride in a polar aprotic solvent (e.g., THF or DCM).

Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Workup : Cool the mixture, filter the precipitated product, and recrystallize using a solvent system like pet-ether or ethanol.

Yield Optimization : Adjust molar ratios (1:1.2 amine:chloroacetyl chloride) and reflux time (4–6 hours) to improve yields (typically 60–75%) .

Q. Table 1: Comparison of Synthetic Methods

| Step | Method | Method |

|---|---|---|

| Reagents | Chloroacetyl chloride, triethylamine | Multi-step synthesis (11 steps) |

| Solvent | Triethylamine | Not specified |

| Reaction Time | 4 hours | Days (cumulative) |

| Yield | ~70% | 2–5% (overall) |

Q. Which analytical techniques are recommended for confirming purity and structural integrity?

Methodological Answer: Critical analytical methods include:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95% target) .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals:

- ¹H NMR : δ 2.5–3.0 ppm (CH2Cl), δ 6.8–7.2 ppm (aromatic protons from benzoxazine) .

- ¹³C NMR : δ 165–170 ppm (amide carbonyl), δ 40–45 ppm (chloroacetyl CH2) .

- Mass Spectrometry : ESI-MS (m/z calculated for C10H9ClN2O3: 240.02; observed: 240.9 ± 0.2) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity (e.g., ROR-gamma modulation)?

Methodological Answer: Derivatives of this compound show promise as ROR-gamma modulators for autoimmune diseases . To optimize activity:

Scaffold Diversification : Introduce substituents at the benzoxazine ring (e.g., electron-withdrawing groups at position 7 to enhance binding affinity).

Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with ROR-gamma’s ligand-binding domain.

In Vitro Screening : Test derivatives in luciferase reporter assays (HEK293 cells transfected with ROR-gamma plasmids) to measure IC50 values .

Q. Table 2: Key Structural Modifications and Activity

| Modification Site | Example Substituent | Observed Effect (IC50) |

|---|---|---|

| Benzoxazine C7 | -SO2NH2 | 3.2 µM (vs. 12 µM parent) |

| Acetamide side chain | -CH2-morpholine | Improved solubility, ~5 µM |

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond angles, space groups) can arise from:

Data Quality : Ensure high-resolution datasets (<1.0 Å) and refine using SHELXL .

Twinned Crystals : Use the Hooft parameter in SHELXL to detect and correct twinning .

Validation Tools : Cross-check with PLATON (ADDSYM) to identify missed symmetry elements .

Q. Example Workflow :

Q. What experimental design considerations are critical for assessing herbicidal or pesticidal activity?

Methodological Answer: While the compound itself is not commercialized, structural analogs (e.g., alachlor, pretilachlor) are herbicides . To evaluate bioactivity:

Bioassays : Use Arabidopsis thaliana or Lemna minor for phytotoxicity screening (IC50 for root growth inhibition).

Mode of Action : Investigate acetolactate synthase (ALS) inhibition via enzyme assays (NADH oxidation rate at 340 nm) .

Field Trials : For lead compounds, test under controlled greenhouse conditions with dose-response curves (0.1–10 mg/L).

Q. How can computational methods predict metabolic stability or toxicity?

Methodological Answer:

Metabolism Prediction : Use SwissADME to identify cytochrome P450 oxidation sites (e.g., benzoxazine ring oxidation).

Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts (e.g., structural alerts for reactive chloroacetamide groups).

MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability in human serum albumin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.